4-Fluoro-7-methylisatin

Description

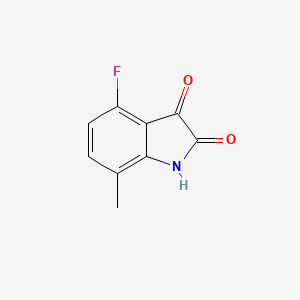

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-7-methyl-1H-indole-2,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO2/c1-4-2-3-5(10)6-7(4)11-9(13)8(6)12/h2-3H,1H3,(H,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMOIUCVMHIKMDC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)F)C(=O)C(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00588555 |

Source

|

| Record name | 4-Fluoro-7-methyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00588555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

668-24-6 |

Source

|

| Record name | 4-Fluoro-7-methyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00588555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluoro-7-methyl-2,3-dihydro-1H-indole-2,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 4-Fluoro-7-methylisatin (CAS 668-24-6): A Versatile Fluorinated Scaffold for Drug Discovery

Abstract: This technical guide provides an in-depth examination of 4-Fluoro-7-methylisatin (CAS No. 668-24-6), a key heterocyclic building block for pharmaceutical research and development. Isatin and its analogs are recognized as "privileged scaffolds" due to their wide-ranging biological activities.[1][2] The strategic incorporation of a fluorine atom and a methyl group onto the isatin core endows this specific molecule with unique physicochemical properties that are highly advantageous for modern drug design.[3][4] This document delineates the compound's physicochemical and spectroscopic profile, provides a detailed synthesis protocol with mechanistic insights, explores its key chemical transformations for derivative synthesis, and discusses its applications in medicinal chemistry. The content is tailored for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile intermediate for the creation of novel therapeutic agents.

The Strategic Value of Fluorinated Isatins in Medicinal Chemistry

The isatin (1H-indole-2,3-dione) framework is a cornerstone of medicinal chemistry, serving as the foundation for compounds with anticancer, antiviral, antimicrobial, and anticonvulsant properties, among others.[5][6] Its value stems from a rigid, planar structure with strategically positioned hydrogen bond donors and acceptors, and two distinct carbonyl groups (a ketone at C3 and an amide at C2) that serve as handles for diverse chemical modifications.

The introduction of fluorine into drug candidates is a well-established strategy to enhance pharmacological profiles.[4] Fluorine's high electronegativity and small size can profoundly influence a molecule's:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, often blocking sites of oxidative metabolism and thereby increasing the drug's half-life.

-

Binding Affinity: Fluorine can engage in favorable electrostatic and hydrogen bonding interactions with protein targets, enhancing potency.

-

Lipophilicity and Permeability: Strategic fluorination can increase lipophilicity, potentially improving cell membrane permeability and blood-brain barrier penetration.[3]

This compound synergistically combines the privileged isatin scaffold with the benefits of fluorination, making it a highly valuable starting material for generating libraries of potential drug candidates with improved pharmacokinetic and pharmacodynamic properties.

Physicochemical and Spectroscopic Profile

Accurate characterization is fundamental to the successful application of any chemical intermediate. The properties of this compound are summarized below.

Core Physicochemical Properties

| Property | Value | Source |

| CAS Number | 668-24-6 | [7][8][9] |

| Molecular Formula | C₉H₆FNO₂ | [7][10] |

| Molecular Weight | 179.15 g/mol | [7] |

| IUPAC Name | 4-Fluoro-7-methyl-1H-indole-2,3-dione | N/A |

| Synonyms | 4-Fluoro-7-methylindoline-2,3-dione | [7] |

| Storage | Sealed in dry, 2-8°C | [10] |

Molecular Structure

The diagram below illustrates the structure of this compound with standard atom numbering for spectroscopic assignment.

Caption: Structure of this compound with key atom labels.

Spectroscopic Data

The following tables provide key data for the structural elucidation of this compound.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |

| ~8.5 (variable) | s (broad) | 1H | N-H | Chemical shift is solvent and concentration-dependent. |

| 7.15 | m | 1H | Ar-H (H6) | Aromatic proton.[7] |

| 6.40 | m | 1H | Ar-H (H5) | Aromatic proton.[7] |

| 2.15 | s | 3H | -CH₃ | Methyl protons at the C7 position.[7] |

Table 2: Typical ¹³C NMR Data (Predicted)

| Chemical Shift (δ, ppm) | Assignment | Notes |

| ~183 | C3 (Ketone C=O) | Downfield shift characteristic of a ketone carbonyl. |

| ~159 | C2 (Amide C=O) | Typical chemical shift for an amide carbonyl in a five-membered ring. |

| ~158 (d) | C4 (C-F) | Carbon directly attached to fluorine, shows coupling (¹JCF). |

| ~145 | C7a | Aromatic quaternary carbon. |

| ~138 | C7 (C-CH₃) | Aromatic quaternary carbon. |

| ~125 | C6 | Aromatic CH. |

| ~118 | C3a | Aromatic quaternary carbon. |

| ~110 (d) | C5 | Aromatic CH, shows coupling (²JCF). |

| ~15 | -CH₃ | Methyl carbon. |

Table 3: Typical Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3200 | N-H Stretch | Amide |

| ~1750 | C=O Stretch | Ketone (C3) |

| ~1730 | C=O Stretch | Amide (C2) |

| ~1610, 1480 | C=C Stretch | Aromatic Ring |

| ~1250 | C-F Stretch | Aryl-Fluoride |

Table 4: Typical Mass Spectrometry (MS) Data

| m/z Value | Interpretation |

| 179 | [M]⁺˙ (Molecular Ion) |

| 151 | [M-CO]⁺˙ |

| 123 | [M-2CO]⁺˙ |

Synthesis and Purification

The Sandmeyer isatin synthesis is a robust and classical method for preparing isatins from anilines.[11][12] It provides a reliable pathway to this compound starting from 3-fluoro-6-methylaniline. The overall workflow involves two main stages: the formation of an isonitrosoacetanilide intermediate, followed by an acid-catalyzed cyclization.

Synthetic Workflow Diagram

Caption: Sandmeyer synthesis workflow for this compound.

Detailed Experimental Protocol

Warning: This procedure involves corrosive and hazardous materials. It must be performed by trained personnel in a fume hood with appropriate personal protective equipment (PPE).

Part A: Synthesis of Isonitroso-(3-fluoro-6-methyl)acetanilide (Intermediate)

-

Reagent Preparation: In a 1 L three-necked flask equipped with a mechanical stirrer, add 500 mL of water, 45 g of chloral hydrate, and 130 g of anhydrous sodium sulfate. Stir until dissolved.

-

Aniline Solution: In a separate beaker, prepare a solution of 3-fluoro-6-methylaniline (25 g, ~0.2 mol) in 150 mL of water containing 18 mL of concentrated hydrochloric acid.

-

Hydroxylamine Solution: In another beaker, dissolve hydroxylamine hydrochloride (33 g, ~0.47 mol) in 100 mL of water.

-

Condensation Reaction: Warm the solution in the flask to 40-50°C. Add the aniline solution, followed by the dropwise addition of the hydroxylamine solution over 30 minutes.

-

Causality: The reaction between chloral hydrate and hydroxylamine forms chloral oxime. This reacts with the aniline in a condensation reaction to form the isonitrosoacetanilide intermediate. The sodium sulfate helps to precipitate the product.

-

Isolation: Heat the reaction mixture to boiling for 5-10 minutes. Allow it to cool to room temperature. The intermediate will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with water. Dry the product in a vacuum oven.

Part B: Cyclization to this compound

-

Reaction Setup: Place concentrated sulfuric acid (150 mL) in a flask and warm it to 60-70°C using a water bath.

-

Addition of Intermediate: Carefully add the dried isonitroso-(3-fluoro-6-methyl)acetanilide from Part A in small portions over 30-45 minutes, ensuring the temperature does not exceed 80°C.

-

Causality: The strong acid protonates the oxime, facilitating an electrophilic aromatic substitution reaction. The aromatic ring attacks the electrophilic carbon, leading to cyclization and subsequent dehydration to form the stable isatin ring system.

-

Reaction Completion: After the addition is complete, stir the mixture at 75°C for an additional 15 minutes.

-

Workup: Cool the reaction mixture in an ice bath and pour it carefully onto 1 kg of crushed ice with stirring. The crude this compound will precipitate.

-

Purification: Collect the crude solid by filtration, wash with cold water until the filtrate is neutral, and dry. The product can be further purified by recrystallization from ethanol or acetic acid to yield a crystalline solid.

Key Chemical Transformations for Derivative Synthesis

The true utility of this compound lies in its reactivity, which allows for the creation of diverse molecular libraries. The primary sites of reaction are the N1-amine and the C3-ketone.

Caption: Key reactive sites and common derivative classes of this compound.

N-Functionalization

The acidic N-H proton can be deprotonated with a mild base (e.g., K₂CO₃, NaH) and subsequently reacted with various electrophiles.

-

Protocol: N-Alkylation

-

Suspend this compound (1 mmol) and potassium carbonate (1.5 mmol) in 10 mL of DMF or acetonitrile.

-

Add the desired alkyl halide (e.g., benzyl bromide, 1.1 mmol).

-

Stir the mixture at room temperature or heat to 60°C for 2-12 hours, monitoring by TLC.

-

Upon completion, pour the reaction into water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography.

-

C3-Carbonyl Reactions: Synthesis of Schiff Bases and Hydrazones

The C3-ketone is highly electrophilic and readily undergoes condensation reactions with primary amines and hydrazine derivatives, often with simple acid catalysis. These reactions are fundamental for creating biologically active molecules.[3]

-

Protocol: Synthesis of an Isatin-Schiff Base

-

Dissolve this compound (1 mmol) and a primary amine (1 mmol) in 15 mL of ethanol in a round-bottom flask.

-

Add 2-3 drops of glacial acetic acid as a catalyst.

-

Causality: The acid protonates the C3-carbonyl, increasing its electrophilicity and activating it for nucleophilic attack by the amine.

-

Reflux the mixture for 2-6 hours. The progress of the reaction can be monitored by TLC.

-

Cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration.

-

Wash the solid with cold ethanol and dry under vacuum.

-

Applications in Drug Discovery

Derivatives of this compound are being investigated for a multitude of therapeutic applications. The isatin scaffold is a known inhibitor of various enzyme families, particularly protein kinases.

Table 5: Reported Biological Activities of Isatin Derivatives

| Derivative Class | Therapeutic Area | Example Target(s) | References |

| Schiff Bases/Mannich Bases | Antimicrobial, Anticancer | Bacterial cell wall synthesis, Various kinases | [5] |

| Hydrazones/Thiosemicarbazones | Antiviral, Anticancer | HIV-1 Reverse Transcriptase, Tubulin | [1][3] |

| Spiro-oxindoles | Anticancer, Antimalarial | MDM2-p53 interaction, Caspases | [5] |

| Isatin-Hybrids | Anticancer | Cyclin-Dependent Kinases (CDKs), Histone Deacetylase (HDAC) | [5][13] |

Case Study: Isatin Derivatives as Kinase Inhibitors

Many isatin-based compounds function as ATP-competitive inhibitors of protein kinases, which are critical regulators of cell signaling and are often dysregulated in diseases like cancer. The isatin core mimics the hydrogen bonding pattern of the adenine region of ATP, allowing it to sit in the enzyme's active site.

The diagram below shows a simplified representation of a signaling pathway involving Cyclin-Dependent Kinase 4 (CDK4), a key regulator of the cell cycle, and how an isatin-based inhibitor might intervene. Isatin-indole hybrids have shown potent inhibitory activity against CDK4.[13]

Caption: Inhibition of the CDK4/Cyclin D pathway by an isatin derivative.

Safety and Handling

-

Hazard Classification: this compound is classified as a warning-level substance. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[10][14]

-

Precautionary Measures: Handle with chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing dust. Use only in a well-ventilated area, preferably a chemical fume hood.[10]

-

Storage: Store in a tightly sealed container in a cool, dry place (recommended 2-8°C) away from incompatible substances.[10]

Conclusion

This compound is more than a simple chemical; it is a strategically designed building block that empowers medicinal chemists to explore new chemical space efficiently. By combining the proven biological relevance of the isatin scaffold with the pharmacokinetic advantages conferred by fluorination, this compound serves as an ideal starting point for developing next-generation therapeutics. Its straightforward synthesis and versatile reactivity ensure its continued importance in academic and industrial drug discovery programs targeting a wide array of human diseases.

References

- Chauhan, M., & Kumar, R. (2020). A Review an Isatin, Isatin Derivatives and their Pharmacological Activity. Research Journal of Pharmacy and Pharmaceutical Dosage Forms, 12(2), 103-108.

-

ResearchGate. (n.d.). A Review an Isatin, Isatin Derivatives and their Pharmacological Activity. Retrieved from [Link]

-

Jha, A., et al. (2022). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. RSC Advances, 12(34), 22095-22123. Available at: [Link]

-

Al-Khuzaie, M. G. A., et al. (2022). A Review on Synthesis, Reaction and Biological Importance of Isatin Derivatives. Biomedicine and Chemical Sciences, 1(3), 193-206. Available at: [Link]

-

Gummadi, S. B., et al. (2024). A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025). RSC Medicinal Chemistry. Available at: [Link]

-

ChemWhat. (n.d.). 4-Fluoro-7-Methyl Isatin CAS#: 668-24-6. Retrieved from [Link]

-

Kharitonov, D. S., et al. (2022). Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. Molecules, 27(19), 6663. Available at: [Link]

-

da Silva, J. F., et al. (2001). Biological activities of isatin and its derivatives. Arquivos de Biologia e Tecnologia, 44(4). Available at: [Link]

-

El-Sabbagh, O. I., et al. (2014). Synthesis, characterization, and antiviral activity of novel fluorinated isatin derivatives. Monatshefte für Chemie - Chemical Monthly, 145, 505-512. Available at: [Link]

-

CORE. (2011). Synthesis of Isatin Derivatives Used for the Inhibition of Pro-Apoptotic Jurkat T Cells. Retrieved from [Link]

-

PubChem. (n.d.). 5-Fluoroisatin. Retrieved from [Link]

-

Al-Yasari, A. (2024). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]

Sources

- 1. rjppd.org [rjppd.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, characterization, and antiviral activity of novel fluorinated isatin derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biological activities of isatin and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. 4-Fluoro-7-Methyl Isatin | 668-24-6 [chemicalbook.com]

- 9. chemwhat.com [chemwhat.com]

- 10. 668-24-6|this compound|BLD Pharm [bldpharm.com]

- 11. files01.core.ac.uk [files01.core.ac.uk]

- 12. benchchem.com [benchchem.com]

- 13. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 5-Fluoroisatin | C8H4FNO2 | CID 236566 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: The Isatin Scaffold as a Privileged Structure in Drug Discovery

An In-Depth Technical Guide to the Biological Activity of 4-Fluoro-7-methylisatin

Isatin (1H-indole-2,3-dione) is a heterocyclic compound first identified in 1841 during the oxidation of indigo.[1] It is not merely a synthetic curiosity; isatin is an endogenous molecule found in mammalian tissues and fluids, where it is believed to play a role in neurological processes.[2][3] In the realm of medicinal chemistry, the isatin nucleus is recognized as a "privileged scaffold."[4] This designation is reserved for molecular frameworks that can bind to a wide variety of biological targets, enabling the development of diverse therapeutic agents. The versatility of isatin stems from its unique structural features: a fused aromatic ring system providing a hydrophobic surface, and a reactive dicarbonyl system at the 2- and 3-positions that allows for extensive chemical modification.[3][5]

Derivatives of isatin have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and enzyme-inhibitory properties.[4][5][6] The biological profile of an isatin derivative can be precisely tuned through substitution on the aromatic ring and at the N-1 position. This guide focuses on a specific, rationally designed derivative: This compound . The strategic placement of a fluorine atom at the 4-position and a methyl group at the 7-position is intended to modulate the molecule's electronic properties and steric profile, thereby influencing its pharmacokinetic properties and target interactions. The incorporation of fluorine is a well-established strategy in drug design known to enhance metabolic stability, binding affinity, and bioavailability.[7][8]

This document serves as a technical guide for researchers and drug development professionals, providing a comprehensive overview of the synthesis, known and predicted biological activities, and detailed experimental protocols for evaluating this compound.

Part 1: Synthesis of this compound

The synthesis of substituted isatins is a well-established area of organic chemistry. For this compound, a common route involves the cyclization of an appropriate aniline precursor. A documented laboratory-scale synthesis provides a clear and reproducible pathway.[9]

Workflow for Synthesis

Caption: Synthesis workflow for this compound.

Detailed Synthesis Protocol

This protocol is adapted from established methods for synthesizing substituted isatins.

-

Preparation of the Isonitrosoacetanilide Intermediate: a. In a 1 L three-necked flask equipped with a mechanical stirrer, dissolve 50 g of anhydrous sodium sulfate in 500 mL of water. b. Add a solution of 0.2 mol of 3-fluoro-6-methylaniline in 150 mL of 5% hydrochloric acid. c. In a separate beaker, dissolve 0.22 mol of chloral hydrate and 0.66 mol of hydroxylamine hydrochloride in 200 mL of water. d. Add the chloral hydrate/hydroxylamine solution to the flask and heat the mixture to 60-70°C with vigorous stirring. e. Maintain the temperature for 45-60 minutes. The isonitroso-2'-methyl-5'-fluoroacetanilide will begin to precipitate as a yellowish solid. f. Cool the mixture in an ice bath, filter the precipitate, wash thoroughly with cold water, and dry under vacuum.

-

Cyclization to this compound: a. Cautiously add 150 mL of concentrated sulfuric acid to a 500 mL beaker and heat to 60°C in a water bath. b. Slowly add the dried isonitrosoacetanilide intermediate from the previous step in small portions, ensuring the temperature does not exceed 80°C. c. After the addition is complete, continue stirring at 70-75°C for an additional 15 minutes. d. Carefully pour the reaction mixture onto 500 g of crushed ice. e. The crude this compound will precipitate as a reddish-orange solid. f. Filter the solid, wash with copious amounts of cold water until the filtrate is neutral, and dry.

-

Purification: a. Recrystallize the crude product from glacial acetic acid or an ethanol/water mixture to yield pure this compound. b. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: Biological Activities and Mechanisms of Action

While extensive research specifically on this compound is emerging, its biological activity can be reliably predicted based on the vast body of literature on fluorinated isatin derivatives.[10][11] The primary activities of interest for this class of compounds are anticancer, enzyme inhibition, and antiviral effects.

Anticancer Activity

Isatin derivatives are potent anticancer agents that act through multiple mechanisms, often inducing apoptosis (programmed cell death) in cancer cells.[12][13][14]

Mechanism of Action: Apoptosis Induction Fluorinated isatins have been shown to induce apoptosis by targeting mitochondria and increasing intracellular reactive oxygen species (ROS).[10][11] This leads to the activation of the caspase cascade, a family of proteases that execute the apoptotic program.

Caption: Proposed apoptotic pathway induced by isatin derivatives.

Supporting Evidence from Related Compounds Studies on fluorinated N-benzylisatins demonstrate potent cytotoxic action against various cancer cell lines, including HeLa and HuTu-80.[10] The mechanism was linked to the dissipation of the mitochondrial membrane potential and subsequent ROS production.

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| (Z)-3-((5-fluorobenzo[d]thiazol-2-yl)imino)indolin-2-one | MCF-7 (Breast) | 2.1 | [14] |

| 1-(2-fluorobenzyl)-4-fluoroisatin | HuTu-80 (Duodenum) | 18.2 | [10] |

| 5-Fluoro-isatin-hydrazone derivative | A549 (Lung) | 42.43 | [15] |

| Isatin-triazole hybrid | THP-1 (Leukemia) | < 1.0 | [14] |

Enzyme Inhibition

The dicarbonyl moiety of the isatin core is an effective pharmacophore for interacting with the active sites of various enzymes.

-

Caspase Inhibition: Certain isatin derivatives, particularly isatin sulfonamides, are potent and selective inhibitors of caspases, the key mediators of apoptosis.[16] While this may seem contradictory to the pro-apoptotic activity described above, it highlights the scaffold's versatility. By modifying the substitution pattern, isatins can be designed as either inducers or inhibitors of apoptosis, making them valuable tools for studying and treating diseases characterized by excessive (neurodegeneration) or insufficient (cancer) cell death. 5-nitroisatin, for example, is a potent inhibitor of caspase-3 and -7.[16] The electron-withdrawing nature of the 4-fluoro substituent in this compound suggests it may also effectively interact with the caspase active site.

-

Carboxylesterase (CE) Inhibition: Isatins are known to be potent inhibitors of human carboxylesterases (hCEs), enzymes critical for the metabolism of many ester-containing drugs.[17] The inhibitory potency is strongly correlated with the compound's hydrophobicity. The addition of the 7-methyl group to the isatin scaffold increases its lipophilicity, which is predicted to enhance its CE inhibitory activity. This property could be exploited to modulate the metabolism of co-administered drugs.[17]

Antiviral Activity

Isatin derivatives have a long history of antiviral research, with methisazone (an N-methylisatin thiosemicarbazone) being a notable example used prophylactically against smallpox.[7][16] The mechanism of action often involves the inhibition of viral enzymes essential for replication.

-

RNA-dependent DNA Polymerase (Reverse Transcriptase): Isatin thiosemicarbazones have been shown to inhibit the reverse transcriptase of retroviruses like Rous sarcoma virus and HIV.[16][18]

-

Broad-Spectrum Potential: The incorporation of fluorine into nucleoside analogs has led to potent broad-spectrum antivirals.[19][20] By analogy, fluorinated isatins are promising candidates for broad-spectrum antiviral activity. Studies on 5-fluoroisatin derivatives have shown they inhibit the replication of Vesicular Stomatitis Virus (VSV).[7][21]

Part 3: Standardized Experimental Protocols

To ensure scientific integrity and reproducibility, the following are detailed, self-validating protocols for assessing the core biological activities of this compound.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol determines the concentration of the compound that inhibits the growth of a cancer cell line by 50% (IC₅₀).

Caption: Experimental workflow for the MTT cytotoxicity assay.

Methodology:

-

Cell Seeding: Seed human cancer cells (e.g., MCF-7 for breast, A549 for lung) in a 96-well microtiter plate at a density of 5 x 10³ cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

-

Treatment: After 24 hours, remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for another 48 hours under the same conditions.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Caspase-3/7 Activity Assay (Fluorometric)

This assay quantifies the activation of executioner caspases 3 and 7, a hallmark of apoptosis.

Methodology:

-

Cell Treatment: Seed and treat cells with this compound (at its IC₅₀ and 2x IC₅₀ concentrations) in a white, clear-bottom 96-well plate as described in the MTT protocol. Include a positive control for apoptosis (e.g., Staurosporine).

-

Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent (Promega) according to the manufacturer's instructions. This reagent contains the luminogenic substrate Ac-DEVD-pNA, which is cleaved by active caspase-3/7.

-

Assay Procedure: a. Remove the plate from the incubator and allow it to equilibrate to room temperature. b. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well. c. Mix gently by orbital shaking for 30 seconds. d. Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

-

Analysis: Express the results as fold-change in caspase activity relative to the vehicle-treated control cells. A significant increase in luminescence indicates apoptosis induction.

Protocol 3: Antibacterial Susceptibility Test (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound against bacterial strains.

Methodology:

-

Bacterial Culture: Prepare an overnight culture of the test bacteria (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922) in Mueller-Hinton Broth (MHB).

-

Inoculum Preparation: Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL.

-

Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of this compound in MHB, typically from 128 µg/mL down to 0.25 µg/mL.

-

Inoculation: Add the standardized bacterial inoculum to each well.

-

Controls: Include a positive control (bacteria in broth without compound) and a negative control (broth only). A standard antibiotic like Ciprofloxacin should be used as a reference.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Data Acquisition: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Conclusion and Future Directions

This compound represents a rationally designed molecule built upon the privileged isatin scaffold. Based on extensive data from related fluorinated and methylated analogs, it is poised to exhibit significant biological activity, particularly in the realms of oncology, enzyme inhibition, and virology. The fluorine and methyl substitutions are predicted to enhance its potency and drug-like properties.

Future research should focus on validating these predicted activities through the rigorous application of the protocols outlined in this guide. Comprehensive screening against a panel of cancer cell lines, viral strains, and key enzymes will elucidate its specific therapeutic potential. Subsequent studies should delve into its mechanism of action at the molecular level, investigate its ADME (Absorption, Distribution, Metabolism, and Excretion) properties, and ultimately assess its efficacy and safety in preclinical animal models. The unique substitution pattern of this compound makes it a compelling candidate for further development in the quest for novel therapeutic agents.

References

-

Title: Synthesis, characterization and biological evaluation of novel isatin derivatives. Source: World Journal of Pharmaceutical and Life Sciences. URL: [Link]

-

Title: A survey of isatin hybrids and their biological properties. Source: PubMed Central (PMC). URL: [Link]

-

Title: A Review an Isatin, Isatin Derivatives and their Pharmacological Activity. Source: ProQuest. URL: [Link]

-

Title: Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. Source: National Institutes of Health (NIH). URL: [Link]

-

Title: A Review on Isatin and Its Biological Activities. Source: ResearchGate. URL: [Link]

-

Title: Pharmacological Activities of Isatin Derivatives: Comprehensive Review with Mechanistic and SAR Insights. Source: Preprints.org. URL: [Link]

-

Title: Synthesis and biological evaluation of isatin derivatives containing 1,3,4-thiadiazole as potent a-glucosidase inhibitors. Source: PubMed. URL: [Link]

-

Title: Design, synthesis, characterization, and Biological Studies of Isatin Derivatives. Source: International Journal of Scientific Research in Engineering and Management. URL: [Link]

-

Title: Synthesis, Spectroscopy, Computational and Anticancer Evaluation of Some Novel Isatin Derivatives. Source: Hilaris Publisher. URL: [Link]

-

Title: Synthesis and Biological Evaluation of Isatin Derivatives as Antibacterial Inhibitors. Source: ResearchGate. URL: [Link]

-

Title: Biological targets for isatin and its analogues: Implications for therapy. Source: PubMed Central (PMC). URL: [Link]

-

Title: Synthesis, characterization, and antiviral activity of novel fluorinated isatin derivatives. Source: National Institutes of Health (NIH). URL: [Link]

-

Title: Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. Source: PubMed Central (PMC). URL: [Link]

-

Title: Tackling Microbial Resistance with Isatin-Decorated Thiazole Derivatives: Design, Synthesis, and in vitro Evaluation of Antimicrobial and Antibiofilm Activity. Source: National Institutes of Health (NIH). URL: [Link]

-

Title: Synthesis, characterization, and antiviral activity of novel fluorinated isatin derivatives. Source: Springer Link. URL: [Link]

-

Title: Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones by In Vitro Antiproliferative Activity, Molecular Docking, ADME Analysis, and e-Pharmacophore Modeling. Source: National Institutes of Health (NIH). URL: [Link]

-

Title: Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. Source: ResearchGate. URL: [Link]

-

Title: Isatin derivatives as broad-spectrum antiviral agents: the current landscape. Source: PubMed Central (PMC). URL: [Link]

-

Title: Selective inhibition of carboxylesterases by isatins, indole-2,3-diones. Source: PubMed. URL: [Link]

-

Title: Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. Source: Frontiers in Chemistry. URL: [Link]

-

Title: Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. Source: PubMed. URL: [Link]

-

Title: A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs). Source: PubMed Central (PMC). URL: [Link]

-

Title: Enzyme inhibition by fluoro compounds. Source: ResearchGate. URL: [Link]

-

Title: 4′-Fluorouridine is an oral antiviral that blocks respiratory syncytial virus and SARS-CoV-2 replication. Source: ResearchGate. URL: [Link]

-

Title: 4′-Fluorouridine is an oral antiviral that blocks respiratory syncytial virus and SARS-CoV-2 replication. Source: PubMed Central (PMC). URL: [Link]

Sources

- 1. hilarispublisher.com [hilarispublisher.com]

- 2. A survey of isatin hybrids and their biological properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Review an Isatin, Isatin Derivatives and their Pharmacological Activity - ProQuest [proquest.com]

- 7. Synthesis, characterization, and antiviral activity of novel fluorinated isatin derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]

- 13. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones by In Vitro Antiproliferative Activity, Molecular Docking, ADME Analysis, and e-Pharmacophore Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Biological targets for isatin and its analogues: Implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Selective inhibition of carboxylesterases by isatins, indole-2,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Isatin derivatives as broad-spectrum antiviral agents: the current landscape - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. 4′-Fluorouridine is an oral antiviral that blocks respiratory syncytial virus and SARS-CoV-2 replication - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Synthesis, characterization, and antiviral activity of novel fluorinated isatin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Fluoro-7-methylisatin derivatives and analogs

An In-Depth Technical Guide to 4-Fluoro-7-methylisatin Derivatives and Analogs

Abstract

Isatin (1H-indole-2,3-dione) constitutes a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its remarkable chemical versatility and broad spectrum of pharmacological activities.[1][2] This technical guide provides a comprehensive exploration of this compound, a specifically substituted analog designed to leverage the advantageous properties of fluorine and methyl groups in drug design. We will delve into the synthetic rationale, key biological activities with a focus on anticancer applications via caspase modulation, structure-activity relationships (SAR), and detailed experimental protocols relevant to researchers, scientists, and drug development professionals.

The Isatin Core: A Foundation for Therapeutic Innovation

The isatin core is an endogenous substance found in mammalian tissues and has been identified in various natural products.[3][4] Its rigid, planar structure featuring a vicinal dicarbonyl system at the C2 and C3 positions and a reactive lactam nitrogen at N1 makes it an ideal starting point for chemical modification.[2][4] Derivatives of isatin have demonstrated a vast array of pharmacological properties, including anticancer, antiviral, antimicrobial, anticonvulsant, and anti-inflammatory activities.[5][6][7]

The strategic placement of substituents on the isatin ring system allows for the fine-tuning of its physicochemical and biological properties. The focus of this guide, this compound, incorporates two key modifications:

-

Fluorine at C4: The introduction of a fluorine atom, a common strategy in modern drug discovery, can significantly enhance metabolic stability, binding affinity, and lipophilicity, thereby improving pharmacokinetic and pharmacodynamic profiles.[8][9]

-

Methyl at C7: A methyl group at this position can influence the electronic properties of the aromatic ring and provide a steric handle to modulate receptor binding. Electron-withdrawing groups at positions like C7 have been shown to improve the biological activities of isatin derivatives.[3]

Synthesis of the this compound Scaffold

The construction of the isatin core is most classically achieved through the Sandmeyer isatin synthesis.[10] This method involves the reaction of an aniline derivative with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate, which is then cyclized in the presence of a strong acid like concentrated sulfuric acid to yield the final isatin product.[11]

Below is a generalized workflow for this synthetic approach.

Caption: Inhibition of the executioner caspases-3/7 by isatin derivatives.

Structure-Activity Relationships (SAR)

The biological activity of isatin derivatives can be systematically optimized by understanding their structure-activity relationships (SAR). Decades of research have yielded key insights into how modifications at different positions of the isatin core affect therapeutic efficacy.

| Position | Modification | Impact on Biological Activity | Rationale & Causality |

| N1 | Alkylation, Acylation, Arylation | Often improves pharmacokinetic properties and can enhance potency. | Reduces polarity and hydrogen bonding potential, which can increase cell permeability. N-benzyl substitution, for example, has been shown to be favorable for antiproliferative activity. [4] |

| C3 | Condensation to form Schiff bases, hydrazones, thiosemicarbazones | Dramatically diversifies biological activity. Thiosemicarbazones, in particular, often exhibit potent antiviral and anticancer effects. [8] | The C3 carbonyl is a key site for interaction with biological targets. Extending the structure from this position with various pharmacophores allows for engagement with different binding pockets. |

| C4 | Halogenation (e.g., Fluoro) | Can enhance activity. [12] | A fluoro group at C4 can alter the electronic distribution of the ring and improve membrane permeability, potentially leading to better target engagement. |

| C5 | Halogenation (e.g., Chloro, Bromo), Nitro groups | Electron-withdrawing groups generally enhance anticancer, antiviral, and antimicrobial activities. [3] | These groups increase the electrophilicity of the isatin ring and modulate hydrogen-bond acceptor properties, which can strengthen interactions with target enzymes or receptors. |

| C7 | Halogenation, Methyl groups | Substituents are well-tolerated and can improve potency. Halogenation at C7 can also enhance metabolic stability by blocking potential sites of cytochrome P450 hydroxylation. [3][13] | This position is sterically accessible and modifications can influence binding orientation within the target's active site. |

Key Experimental Protocols

Protocol: In Vitro Caspase-3/7 Inhibition Assay

Objective: To determine the inhibitory potency (IC₅₀) of a this compound analog against human recombinant caspase-3 and caspase-7. This protocol is a representative methodology based on established principles of enzyme inhibition assays.

Materials:

-

Human recombinant caspase-3 and caspase-7

-

Assay Buffer (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% Sucrose, pH 7.2)

-

Fluorogenic substrate (e.g., Ac-DEVD-AMC)

-

Test compound (this compound derivative) dissolved in DMSO

-

Positive control inhibitor (e.g., Ac-DEVD-CHO)

-

96-well black microplates

-

Fluorometric plate reader (Excitation ~360 nm, Emission ~460 nm)

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer. The causality for using DMSO as the initial solvent and then diluting is its ability to solubilize a wide range of organic compounds while minimizing its concentration in the final assay to prevent enzyme inhibition.

-

In a 96-well plate, add assay buffer, the test compound at various concentrations, and the caspase enzyme. Incubate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the fluorogenic substrate (Ac-DEVD-AMC) to all wells.

-

Immediately begin monitoring the increase in fluorescence over time using a plate reader. The rate of fluorescence increase is directly proportional to the enzyme activity.

-

Calculate the rate of reaction for each inhibitor concentration.

-

Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, by fitting the data to a suitable dose-response curve.

Self-Validation: The assay includes positive (known inhibitor) and negative (DMSO vehicle) controls to ensure the enzyme is active and that the solvent has no significant effect. The linearity of the reaction rate over the measurement period should be confirmed.

Conclusion and Future Perspectives

This compound and its derivatives represent a promising class of compounds with significant therapeutic potential, particularly in the realm of oncology. The strategic incorporation of fluorine and methyl groups onto the privileged isatin scaffold provides a powerful platform for developing novel drug candidates. The ability of these compounds to modulate critical cellular pathways, such as apoptosis via caspase interaction, highlights their importance.

Future research should focus on synthesizing novel libraries of this compound analogs, particularly through derivatization at the N1 and C3 positions, to further explore and optimize their structure-activity relationships. Elucidating detailed mechanisms of action against specific cancer cell lines and advancing lead compounds into in vivo efficacy and safety studies will be crucial steps in translating the chemical promise of these molecules into tangible therapeutic benefits.

References

-

Zhang, X., et al. (2014). Synthesis and anti-cancer activity evaluation of 5-(2-carboxyethenyl)-isatin derivatives. European Journal of Medicinal Chemistry, 84, 449-456. Retrieved from [Link]

-

Patel, H., & Tandel, F. (2018). A Review an Isatin, Isatin Derivatives and their Pharmacological Activity. Research Journal of Pharmacy and Pharmaceutical Dosage, 10(4), 231-237. Retrieved from [Link]]pdf

-

Banerjee, B., et al. (2025). Synthesis of Isatin-derived Heterocycles with Promising Anticancer Activities. Current Topics in Medicinal Chemistry, 25(1), 96-123. Retrieved from [Link]

-

Havrylyuk, D., et al. (2011). Synthesis and anticancer activity of isatin-based pyrazolines and thiazolidines conjugates. Archiv der Pharmazie, 344(8), 514-522. Retrieved from [Link]

-

Banerjee, B., et al. (2025). Synthesis of Isatin-derived Heterocycles with Promising Anticancer Activities. Current Topics in Medicinal Chemistry, 25(1). Retrieved from [Link]

-

Khedkar, P., & Varma, S. (n.d.). Pharmacological Activities of Isatin Derivatives: Comprehensive Review with Mechanistic and SAR Insights. Shubham University. Retrieved from [Link]

-

Prista, R., et al. (2021). Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. Frontiers in Chemistry, 9, 731855. Retrieved from [Link]

-

Al-Khuzaie, M. G. A., et al. (2022). A Review on Synthesis, Reaction and Biological Importance of Isatin Derivatives. Biomedicine and Chemical Sciences, 1(3), 193-206. Retrieved from [Link]

-

Gandhi, P. V., et al. (2021). A REVIEW ON ISATIN AND ITS DERIVATIVES: SYNTHESIS, REACTIONS AND APPLICATIONS. Journal of Advanced Scientific Research, 12(4), 01-12. Retrieved from [Link]

-

Kumar, D., et al. (2022). Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery. Molecules, 27(4), 1436. Retrieved from [Link]

-

Singh, A., & Kaur, M. (2024). isatin and its derivatives: review of pharmacological activities and therapeutic potential. World Journal of Advanced Research and Reviews, 23(2), 1215-1229. Retrieved from [Link]

-

Mishra, S., & Srivastava, S. (2025). Isatin and Its Derivatives: Chemistry, Synthesis, and Pharmacological Activities – A Comprehensive Review. Journal of Advance and Future Research, 3(12). Retrieved from [Link]

-

Khedkar, P., & Varma, S. (n.d.). Pharmacological Activities of Isatin Derivatives: Comprehensive Review with Mechanistic and SAR Insights. JETIR. Retrieved from [Link]

-

Kumar, D., et al. (2022). Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery. National Center for Biotechnology Information. Retrieved from [Link]

-

Sharma, Dr. K. (2023). A Review on Pharmacological Attributes of Isatin. International Journal of Pharmacy & Pharmaceutical Research, 26(4). Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 7-methylisatin. Retrieved from [Link]

-

Bogdanov, M. G., et al. (2023). Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. Molecules, 28(20), 7087. Retrieved from [Link]

-

Abbas, S. Y., et al. (2013). Synthesis, characterization, and antiviral activity of novel fluorinated isatin derivatives. Monatshefte für Chemie - Chemical Monthly, 144(11), 1725-1733. Retrieved from [Link]

-

Bogdanov, M. G., et al. (2023). Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). Formation of the 4-substituted-isatin. Retrieved from [Link]

-

ResearchGate. (n.d.). Biological activities of isatin and its derivatives. Retrieved from [Link]

-

Pandeya, S. N., et al. (2005). Biological activities of isatin and its derivatives. Acta Pharmaceutica, 55(1), 27-46. Retrieved from [Link]

-

ResearchGate. (n.d.). A summary of the cytotoxic structure-activity relationship of isatin derivatives. Retrieved from [Link]

- Google Patents. (n.d.). CN101786980A - Synthesis method of isatin derivatives.

-

Schäfers, M., et al. (2014). Synthesis of 7-halogenated isatin sulfonamides: nonradioactive counterparts of caspase-3/-7 inhibitor-based potential radiopharmaceuticals for molecular imaging of apoptosis. Journal of Medicinal Chemistry, 57(23), 10135-10143. Retrieved from [Link]

-

Alam, S. A., et al. (2000). Caspase inhibitors prevent cisplatin-induced apoptosis of auditory sensory cells. Hearing Research, 149(1-2), 107-119. Retrieved from [Link]

-

Bogdanov, M. G., et al. (2023). Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. MDPI. Retrieved from [Link]

-

Medvedev, A., & Buneeva, O. (2009). Biological targets for isatin and its analogues: Implications for therapy. Current Medicinal Chemistry, 16(32), 4257-4268. Retrieved from [Link]

-

Marvel, C. S., & Hiers, G. S. (1925). Isatin. Organic Syntheses, 4, 45. Retrieved from [Link]

-

Abbas, S. Y., et al. (2013). Synthesis, characterization, and antiviral activity of novel fluorinated isatin derivatives. Monatshefte für Chemie - Chemical Monthly, 144(11), 1725-1733. Retrieved from [Link]

Sources

- 1. rjwave.org [rjwave.org]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. mdpi.com [mdpi.com]

- 5. rjppd.org [rjppd.org]

- 6. researchgate.net [researchgate.net]

- 7. Biological activities of isatin and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, characterization, and antiviral activity of novel fluorinated isatin derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, characterization, and antiviral activity of novel fluorinated isatin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of 7-halogenated isatin sulfonamides: nonradioactive counterparts of caspase-3/-7 inhibitor-based potential radiopharmaceuticals for molecular imaging of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic data of 4-Fluoro-7-methylisatin (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Fluoro-7-methylisatin

Foreword: The Imperative of Precise Characterization

In the landscape of modern drug discovery and materials science, the isatin scaffold stands out as a "privileged structure" due to its wide spectrum of biological activities. The introduction of specific substituents, such as a fluorine atom and a methyl group at the 4- and 7-positions respectively, creates this compound (C₉H₆FNO₂), a molecule with tailored electronic and steric properties. These modifications can profoundly influence its interaction with biological targets, making precise structural and electronic characterization not just a perfunctory step, but the very foundation upon which its potential applications are built.

This guide provides a comprehensive analysis of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to elucidate the structure of this compound. Moving beyond a simple recitation of data, we will delve into the causality behind the spectral features, offering insights grounded in the principles of chemical physics and extensive field experience. For researchers and drug development professionals, this document serves as a practical reference for validating synthesis, confirming identity, and ensuring the purity of this promising compound.

Molecular Structure

The foundational step in any spectroscopic analysis is understanding the molecule's connectivity and geometry.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the atomic environments.

¹H NMR Spectroscopy

Proton NMR provides information on the number of different types of protons and their neighboring atoms. The expected spectrum should account for one amide proton (N-H), two aromatic protons (C-H), and three methyl protons (-CH₃).

Table 1: ¹H NMR Data for this compound (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |

|---|---|---|---|---|

| ~8.0 - 9.0 | br s | 1H | N-H | Expected to be a broad singlet; chemical shift is highly dependent on solvent and concentration. |

| 7.15 | m | 1H | Ar-H | Aromatic proton likely coupled to both the adjacent aromatic proton and the fluorine atom.[1] |

| 6.40 | m | 1H | Ar-H | Aromatic proton likely coupled to both the adjacent aromatic proton and the fluorine atom.[1] |

| 2.15 | s | 3H | -CH₃ | A sharp singlet characteristic of a methyl group attached to an aromatic ring.[1] |

Note: The data from BenchChem[1] does not report the N-H proton, which is a key feature of the isatin core. This signal is often broad and may be exchanged with D₂O. The reported aromatic signals are consistent with a disubstituted aromatic ring influenced by fluorine coupling.

¹³C NMR Spectroscopy

Carbon NMR details the carbon skeleton of the molecule. Due to the lack of direct experimental data in the searched literature, the following are predicted chemical shifts based on data from analogous compounds like 7-methylisatin and known substituent effects.[2][3][4]

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment | Notes |

|---|---|---|

| ~183 | C=O (C3) | Ketone carbonyl at C3, typically downfield. |

| ~159 | C=O (C2) | Amide carbonyl at C2. |

| ~158 (d) | C4-F | Carbon directly attached to fluorine; will appear as a doublet with a large ¹JCF coupling constant. |

| ~145 | C7a | Quaternary carbon. |

| ~139 | C7 | Quaternary carbon bearing the methyl group. |

| ~125 | C3a | Quaternary carbon. |

| ~118 (d) | C5 | Aromatic CH, coupled to fluorine (²JCF). |

| ~115 (d) | C6 | Aromatic CH, coupled to fluorine (³JCF). |

| ~16 | -CH₃ | Methyl carbon, typically upfield. |

¹⁹F NMR Spectroscopy

For fluorinated compounds, ¹⁹F NMR is an exceptionally sensitive and informative technique.[5] It provides a direct probe of the fluorine's chemical environment.

Expertise & Experience: The chemical shift of ¹⁹F is highly sensitive to the electronic environment. For an aryl fluoride like this compound, the resonance is expected in the typical range for fluorobenzenes. The signal would likely appear as a multiplet due to coupling with the ortho- and meta- protons on the aromatic ring. A chemical shift in the range of -110 to -125 ppm (relative to CFCl₃) would be anticipated.[6]

Experimental Protocol: NMR Spectroscopy

Trustworthiness: This protocol ensures reproducibility and high-quality data.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

-

Transfer: Filter the solution through a small cotton plug into a 5 mm NMR tube.

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly tuned and shimmed for the specific solvent.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Use a spectral width of -2 to 12 ppm.

-

Employ a sufficient number of scans (typically 16-64) to achieve a signal-to-noise ratio >100:1.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Use a spectral width of 0 to 220 ppm.

-

A longer acquisition time and more scans will be necessary due to the low natural abundance of ¹³C.

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-coupled or decoupled ¹⁹F spectrum.

-

Set the spectral center and width appropriate for aromatic fluorine compounds.

-

-

Data Processing: Process all spectra using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (TMS).

Caption: Standard workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expertise & Experience: The IR spectrum of this compound will be dominated by the absorptions from its two carbonyl groups and the N-H bond. The two C=O groups (amide and ketone) will likely appear as two distinct, strong bands. The N-H stretch is often broadened by hydrogen bonding. The C-F bond gives a strong, characteristic absorption in the fingerprint region.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Notes |

|---|---|---|---|

| ~3200 | N-H Stretch | Medium, Broad | Characteristic of the amide N-H group; broadening is due to intermolecular hydrogen bonding.[2] |

| ~1740 | C=O Stretch (Ketone) | Strong | Corresponds to the C3 ketone carbonyl. |

| ~1710 | C=O Stretch (Amide) | Strong | Corresponds to the C2 amide carbonyl (lactam). |

| ~1610, ~1480 | C=C Aromatic Stretch | Medium-Strong | Skeletal vibrations of the aromatic ring. |

| ~1250 | C-F Stretch | Strong | A strong, characteristic band for aryl-fluoride bonds. |

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)

Trustworthiness: This method is a robust standard for solid-state IR analysis.

-

Sample Preparation: Gently grind 1-2 mg of this compound with ~100 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, homogenous powder is formed.

-

Pellet Formation: Transfer the powder to a pellet die and apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent disc.

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Background Scan: Record a background spectrum of the empty sample compartment to subtract atmospheric H₂O and CO₂ signals.

-

Sample Scan: Place the KBr pellet in the sample holder and record the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Data Analysis: The final spectrum is presented as transmittance (%) versus wavenumber (cm⁻¹). Identify and label the key absorption bands corresponding to the molecule's functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and valuable information about the molecule's fragmentation pattern, further confirming its structure.

Molecular Weight: The monoisotopic mass of C₉H₆FNO₂ is 179.038 g/mol .[7] In an Electron Impact (EI) mass spectrum, the molecular ion peak (M⁺˙) is expected at m/z = 179.

Expertise & Experience: Isatins are known to undergo a characteristic fragmentation pathway involving the sequential loss of neutral carbon monoxide (CO) molecules. This is a highly favorable process that leads to stable fragment ions.

Table 4: Predicted Mass Spectrometry Data (Electron Impact) for this compound

| m/z | Proposed Fragment | Notes |

|---|---|---|

| 179 | [M]⁺˙ | Molecular Ion |

| 151 | [M - CO]⁺˙ | Loss of the first CO molecule (typically from C2). |

| 123 | [M - 2CO]⁺˙ | Loss of the second CO molecule. |

Caption: Predicted primary fragmentation pathway for this compound in EI-MS.

Experimental Protocol: Mass Spectrometry (Electron Impact)

Trustworthiness: EI is a classic, high-energy ionization method that provides reproducible fragmentation patterns for library matching and structural confirmation.

-

Sample Introduction: Introduce a small quantity of the solid sample into the mass spectrometer's ion source, typically via a direct insertion probe.

-

Ionization: The sample is vaporized and bombarded with a beam of high-energy electrons (standardized at 70 eV). This impact removes an electron from the molecule, forming the positively charged molecular ion (M⁺˙).

-

Fragmentation: The excess energy imparted during ionization causes the molecular ion to fragment into smaller, charged ions and neutral radicals.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Conclusion

The comprehensive spectroscopic characterization of this compound is essential for its advancement in research and development. This guide outlines the expected NMR, IR, and MS data, grounded in established chemical principles and data from analogous structures. While direct experimental spectra for this specific molecule are not widely published, the predictive analysis provided herein offers a robust framework for researchers to confirm its identity and purity. The detailed protocols ensure that data acquisition is standardized and reliable, upholding the principles of scientific integrity. As this molecule continues to be explored, a publicly available, complete dataset will be an invaluable resource for the scientific community.

References

-

El-Nassan, H. B. (2013). Synthesis, characterization, and antiviral activity of novel fluorinated isatin derivatives. National Institutes of Health (NIH). Retrieved from [Link]

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). 19Fluorine NMR. Retrieved from [Link]

-

ChemBK. (n.d.). 4-Fluoro-7-Methyl Isatin. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 13.11: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

-

University of Wisconsin-Madison, Department of Chemistry. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

NC State University Department of Chemistry. (2015, May 13). Infrared Spectroscopy [Video]. YouTube. Retrieved from [Link]

Sources

Introduction: The Isatin Scaffold as a Privileged Structure

An In-Depth Technical Guide to the Core Mechanism of Action of 4-Fluoro-7-methylisatin

This technical guide provides a comprehensive exploration of the putative mechanism of action for this compound, a compound of significant interest to researchers in oncology and neurobiology. Synthesizing data from studies on analogous isatin derivatives, this document delineates the compound's likely interactions with key cellular pathways, focusing on its dual potential to induce apoptotic cell death and modulate critical kinase signaling cascades. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of substituted isatins.

Isatin (1H-indole-2,3-dione) is a heterocyclic scaffold that has long been recognized for its remarkable versatility in medicinal chemistry.[1][2] First isolated from the oxidation of indigo dye, its derivatives have been shown to possess a wide spectrum of biological activities, including anticancer, antiviral, antimicrobial, and anticonvulsant properties.[1][3][4] The isatin core can be readily functionalized at multiple positions, allowing for the fine-tuning of its pharmacological profile.[2]

The strategic incorporation of specific substituents, such as fluorine and methyl groups, can dramatically enhance biological efficacy.[5] Fluorination is a common strategy in drug design known to improve metabolic stability, binding affinity, and bioavailability.[5] In the context of isatins, fluorination has been linked to enhanced pro-apoptotic and anticancer activity.[6][7] Concurrently, methylation at the 7-position has been shown to confer specific inhibitory activity against key cellular kinases, such as Glycogen Synthase Kinase-3β (GSK-3β).[8]

This guide synthesizes these independent lines of evidence to construct a cohesive, evidence-based hypothesis for the mechanism of action of this compound, detailing its likely impact on the intrinsic apoptotic pathway and the Wnt/β-catenin signaling cascade.

Part 1: Induction of Apoptosis via the Mitochondrial Pathway

A primary mechanism through which many fluorinated isatin derivatives exert their anticancer effects is the induction of apoptosis (programmed cell death).[7] Evidence points towards the engagement of the intrinsic or mitochondrial pathway, a critical cellular surveillance mechanism that eliminates damaged or cancerous cells.

Causality of the Mitochondrial Pathway

The introduction of a lipophilic, electron-withdrawing fluorine atom can influence how the molecule interacts with cellular membranes, including the mitochondrial membrane.[6] It is hypothesized that this compound localizes to the mitochondria, where it disrupts normal electron transport chain function. This disruption leads to two critical downstream events: a surge in the production of reactive oxygen species (ROS) and the dissipation of the mitochondrial membrane potential (MMP).[6][7] The loss of MMP is a point of no return, triggering the release of pro-apoptotic factors like cytochrome c from the mitochondrial intermembrane space into the cytosol. Cytosolic cytochrome c then participates in the formation of the apoptosome, a multi-protein complex that activates the initiator caspase-9, thereby committing the cell to apoptosis.

Caption: Inhibition of GSK-3β by this compound leading to β-catenin stabilization.

Experimental Protocol: In Vitro GSK-3β Kinase Assay

This protocol provides a framework for determining the direct inhibitory activity of this compound on GSK-3β.

Principle: The assay measures the phosphorylation of a specific substrate by recombinant GSK-3β in the presence of ATP. The amount of phosphorylation is quantified, often using a phosphospecific antibody or radiolabeled ATP.

Methodology:

-

Reaction Setup: In a 96-well plate, prepare a reaction mixture containing:

-

Recombinant human GSK-3β enzyme.

-

A specific peptide substrate (e.g., GS-2 peptide).

-

Varying concentrations of this compound (serially diluted).

-

A known GSK-3β inhibitor as a positive control (e.g., CHIR-99021).

-

Vehicle control (DMSO).

-

-

Initiation: Start the kinase reaction by adding ATP (with [γ-³²P]ATP for radiometric detection or in a buffer for luminescence-based detection like ADP-Glo™).

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

Termination: Stop the reaction by adding a stop solution (e.g., EDTA for radiometric assays or the detection reagent for luminescence assays).

-

Detection:

-

Radiometric: Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-³²P]ATP, and measure the remaining radioactivity using a scintillation counter.

-

Luminescence: Follow the manufacturer's protocol (e.g., Promega ADP-Glo™) to measure the amount of ADP produced, which correlates with kinase activity.

-

-

Data Analysis: Plot the percentage of kinase inhibition against the log concentration of this compound to calculate the IC₅₀ value.

Part 3: Convergence on Executioner Caspases

Both the mitochondrial stress pathway and alterations in major signaling cascades can ultimately converge on the activation of executioner caspases, primarily caspase-3 and caspase-7. [9]These proteases are responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. [10]Isatin derivatives themselves have been developed as potent caspase inhibitors, highlighting the scaffold's strong interaction with these enzymes. [11]While this compound is hypothesized to be a pro-apoptotic agent, its ability to directly or indirectly influence caspase activity is a critical point of investigation.

Experimental Workflow: Caspase Activity Assay

Caption: General workflow for a fluorometric caspase-3/7 activity assay.

Experimental Protocol: Fluorometric Caspase-3/7 Activity Assay

This protocol details the measurement of caspase-3 and -7 activity in cell lysates. [12] Principle: Caspase-3 and -7 recognize and cleave the peptide sequence Asp-Glu-Val-Asp (DEVD). [13]The assay uses a substrate in which the DEVD sequence is conjugated to a fluorophore, such as 7-amino-4-trifluoromethylcoumarin (AFC). In its conjugated form, the substrate is non-fluorescent. Upon cleavage by active caspase-3/7, the free AFC is released and emits a strong fluorescent signal. [12] Methodology:

-

Cell Culture and Treatment: Culture cells in 6-well plates and treat with this compound and controls (e.g., staurosporine as a positive control) for the desired time.

-

Cell Lysis: Harvest the cells (both adherent and floating) and centrifuge. Resuspend the cell pellet in a chilled lysis buffer and incubate on ice for 10 minutes.

-

Lysate Preparation: Centrifuge the lysate at high speed (e.g., 10,000 x g) for 5 minutes at 4°C. Collect the supernatant, which contains the cytosolic proteins.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., Bradford assay) to ensure equal loading.

-

Assay Reaction: In a 96-well black plate, add 50 µg of protein lysate to each well.

-

Add the caspase-3/7 substrate (e.g., Ac-DEVD-AFC) to each well to a final concentration of 50 µM.

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measurement: Measure the fluorescence using a plate reader with an excitation wavelength of ~400 nm and an emission wavelength of ~505 nm. [12]9. Data Analysis: Calculate the caspase activity and express it as relative fluorescence units (RFU) per microgram of protein or as a fold-change relative to the vehicle control.

Part 4: A Synthesized Mechanism for this compound

By integrating the distinct biological activities associated with its structural components, a dual-pronged mechanism of action for this compound can be proposed. The compound likely acts as a multi-targeting agent, initiating cellular stress through mitochondrial disruption while simultaneously altering fundamental kinase signaling pathways.

| Structural Moiety | Putative Molecular Target | Resulting Cellular Effect | Therapeutic Implication |

| Fluorinated Isatin Core | Mitochondrial Electron Transport Chain | Increased ROS Production, MMP Dissipation, Cytochrome c Release | Induction of Apoptosis |

| 7-Methyl Group | Glycogen Synthase Kinase-3β (GSK-3β) | Inhibition of β-catenin phosphorylation and degradation | Modulation of Wnt Signaling |

| Combined Structure | Caspase-3 / Caspase-7 | Activation downstream of mitochondrial stress | Execution of Apoptosis |

The 4-fluoro substitution, while likely enhancing the pro-apoptotic activity, may also influence the compound's affinity for GSK-3β or other off-target kinases. The precise contribution of this specific substitution requires direct empirical validation through structure-activity relationship (SAR) studies comparing it with its non-fluorinated (7-methylisatin) and 7-unsubstituted (4-fluoroisatin) counterparts.

Conclusion and Future Directions

This compound is a promising pharmacological agent whose mechanism of action likely involves the coordinated induction of mitochondrial-mediated apoptosis and the specific inhibition of GSK-3β. This dual mechanism suggests potential applications in diseases characterized by apoptotic resistance and dysregulated Wnt signaling, such as various cancers.

Definitive elucidation of this mechanism requires further investigation. Key future experiments should include:

-

Direct target engagement assays to confirm the binding and inhibition of GSK-3β by this compound.

-

Western blot analysis to confirm the stabilization and nuclear translocation of β-catenin and the cleavage of PARP (a caspase-3 substrate).

-

SAR studies to dissect the individual contributions of the 4-fluoro and 7-methyl substituents to the observed biological activities.

-

In vivo studies in relevant animal models to assess the compound's efficacy, pharmacokinetics, and target modulation in a whole-organism context.

This technical guide provides a robust, evidence-based framework for understanding and investigating the complex mechanism of action of this compound, paving the way for its potential development as a novel therapeutic agent.

References

-

Design, synthesis, characterization, and Biological Studies of Isatin Derivatives. (2024, February 2). International Journal of Research and Development. [Link]

-

Pop, C., & Salvesen, G. S. (2014). Measuring apoptosis: caspase inhibitors and activity assays. Cold Spring Harbor Protocols, 2014(8), 831–839. [Link]

-

Caspase Assay Kits. (n.d.). Elabscience. [Link]

-

Medvedev, A. E., Clow, A., & Glover, V. (2007). Biological targets for isatin and its analogues: Implications for therapy. Neurochemical Research, 32(2), 165–173. [Link]

-

Isatin Derivatives: A New Frontier in Synthesis and Applications. (2025, February 21). YouTube. [Link]

-

Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. (n.d.). National Institutes of Health. [Link]

-

Mishra, P., Mishra, A., Bahe, A., Roy, A., & Das, R. (2021). Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(4), 1089-1098. [Link]

-

Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery. (2022, February 22). National Institutes of Health. [Link]

-

Medvedev, A. E., Clow, A., & Glover, V. (2007). Biological targets for isatin and its analogues: Implications for therapy. Neurochemical research, 32(2), 165-173. [Link]

-

Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. (n.d.). National Institutes of Health. [Link]

-

Lin, C. H., Creveling, C. R., Gessner, W., Brossi, A., & Kirk, K. L. (1990). Synthesis and biological evaluation of 4-fluoro-, 7-fluoro-, and 4,7-difluoro-5,6-dihydroxytryptamines. Journal of medicinal chemistry, 33(9), 2610–2617. [Link]

-

Synthesis, characterization, and antiviral activity of novel fluorinated isatin derivatives. (n.d.). National Institutes of Health. [Link]